1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds has garnered significant interest in organic and medicinal chemistry due to their unique structural properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for para-substituted benzene rings, which can enhance the physicochemical properties of potential drug candidates .
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method begins with the preparation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which is then converted to [1.1.1]propellane through a series of reactions involving strong bases and nucleophiles . The [1.1.1]propellane can then be functionalized to introduce the chloromethyl and phenyl groups, resulting in the target compound .
Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane undergoes a variety of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction reactions can yield hydrocarbons.
Addition Reactions: The strained bicyclo[1.1.1]pentane core can participate in addition reactions with radicals or anions, leading to ring-opening or functionalization at the bridgehead positions.
Common reagents used in these reactions include strong bases, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound’s rigid structure and bioisosteric properties make it a valuable scaffold in drug design.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex molecules, including heterocycles and other bicyclo[1.1.1]pentane derivatives.
Material Science: Bicyclo[1.1.1]pentane derivatives are used in the development of liquid crystals, molecular rotors, and chromophoric arrays.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane is primarily related to its ability to act as a bioisostere. By mimicking the geometry and electronic properties of para-substituted benzene rings, the compound can interact with biological targets in a similar manner. This can lead to the modulation of various molecular pathways, depending on the specific functional groups attached to the bicyclo[1.1.1]pentane core .
Comparison with Similar Compounds
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Diphenylbicyclo[1.1.1]pentane: Similar in structure but with two phenyl groups, offering different physicochemical properties.
1-(Hydroxymethyl)-3-phenylbicyclo[1.1.1]pentane: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
The uniqueness of 1-(Chloromethyl)-3-phenylbicyclo[11
Properties
IUPAC Name |
1-(chloromethyl)-3-phenylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAESUBUWQLQTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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